molecular formula C24H17F2NO3 B2896878 6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-80-6

6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2896878
CAS No.: 902507-80-6
M. Wt: 405.401
InChI Key: WLYNHMNNANYQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a dihydroquinolin-4-one core with two fluorine substituents: one at the 6-position of the quinoline ring and another on the 4-fluorobenzoyl group. The 1-position is substituted with a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-9-2-15(3-10-19)13-27-14-21(23(28)16-4-6-17(25)7-5-16)24(29)20-12-18(26)8-11-22(20)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYNHMNNANYQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations and available

Substituent Variations at Position 6

  • Molecular Formula: C24H17F2NO3 (calculated molecular weight: 405.39 g/mol).
  • Molecular Formula: C25H21FNO4 (molecular weight: 418.44 g/mol) .

Substituent Variations on the Benzyl Group

  • 1-[(4-Methoxyphenyl)methyl] (Target Compound) :

    • 4-Methoxy group : Electron-donating, enhancing solubility via polar interactions. May participate in hydrogen bonding with biological targets .
  • Molecular Formula: C24H18F2NO2 (molecular weight: 402.41 g/mol).
  • 1-[(4-Methylphenyl)methyl] (C567-0461, ) :

    • 4-Methyl group : Similar lipophilicity to the target compound’s 4-methoxy but lacks hydrogen-bonding capacity.
    • Reported Use : Screening compound for drug discovery, suggesting utility in early-stage pharmacological studies .

Bioactive Analogs with Modified Cores

  • Compound 6f () :

    • Structure : Features a hydroxy-methoxy-phenylprop-2-en-1-one core with piperidinylmethyl groups.
    • Activity : IC50 values of 6.52 µM (HeLa) and 7.88 µM (SiHa), indicating potent antiproliferative effects against cervical cancer cells. While structurally distinct, this highlights the importance of methoxy and fluorinated groups in anticancer activity .
  • Roginolisibum (WHO List 91, ): Structure: Contains a benzothiopyrano-pyrazole-dione core with morpholine substituents.

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding : The target compound’s 4-methoxy and carbonyl groups may form stronger intermolecular hydrogen bonds compared to methyl-substituted analogs, influencing crystallization behavior .
  • Crystallography: Compounds like 4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium () utilize similar crystallization techniques (e.g., piperazine-carboxylic acid interactions), suggesting shared strategies for structural characterization .

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